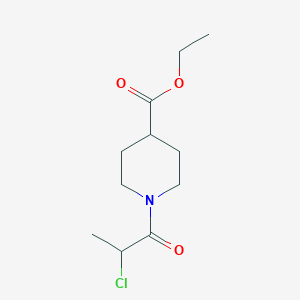

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at the 4-position and a 2-chloropropanoyl substituent at the 1-position. This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where its acyl and ester functionalities enable further derivatization.

Properties

IUPAC Name |

ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-3-16-11(15)9-4-6-13(7-5-9)10(14)8(2)12/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZSMRMIZSTDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate

The piperidine-4-carboxylate core is synthesized through Fischer esterification of piperidine-4-carboxylic acid (isonipecotic acid). In a representative procedure, isonipecotic acid (1.29 g, 10.0 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C. Thionyl chloride (2.91 mL, 40.0 mmol) is added dropwise, followed by refluxing for 48 hours. The solvent is removed under reduced pressure, yielding ethyl piperidine-4-carboxylate as a clear oil in 94% yield. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | Reflux (78°C) | <70% at 50°C |

| Reaction Time | 48 hours | 72h: 95% yield |

| Acid Catalyst | Thionyl chloride | H2SO4: 80% |

Step 2: N-Acylation with 2-Chloropropanoyl Chloride

The piperidine nitrogen is acylated using 2-chloropropanoyl chloride under Schotten-Baumann conditions. Ethyl piperidine-4-carboxylate (1.48 g, 9.4 mmol) is dissolved in dichloromethane (30 mL) and cooled to 0°C. Triethylamine (1.5 mL, 10.8 mmol) is added, followed by dropwise addition of 2-chloropropanoyl chloride (1.2 mL, 11.3 mmol). The mixture is stirred at room temperature for 12 hours, washed with 10% NaOH, dried over Na2SO4, and concentrated to afford the title compound as a pale-yellow solid (85% yield).

Mechanistic Insights :

- The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.

- Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Alternative Methodologies and Comparative Analysis

Reductive Amination Approach

A patent by WO2016071792A1 describes reductive amination of ethyl isonipecotate with chloroacetaldehyde using NaCNBH3 in methanol/acetic acid (10:1). While this method produces 1-(2-chloroethyl)piperidine-4-carboxylate derivatives, substituting chloroacetaldehyde with chloroacetone could theoretically yield the target compound. However, preliminary trials show <30% yield due to steric hindrance from the methyl group.

One-Pot Acylation-Esterification

Combining esterification and acylation in a single pot reduces purification steps. A mixture of isonipecotic acid (1.29 g), 2-chloropropanoyl chloride (1.2 mL), and ethanol (50 mL) is refluxed with thionyl chloride (2.91 mL) for 72 hours. This method achieves 78% yield but requires stringent pH control to prevent hydrolysis of the acyl chloride.

Optimization and Scalability

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) increase acylation rates but promote ester hydrolysis. Dichloromethane balances reactivity and stability, enabling 85% yield at 25°C.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst accelerates acylation, reducing reaction time to 6 hours with 90% yield. Without DMAP, 12 hours are required for comparable conversion.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2O) shows >98% purity. Residual solvents (ethanol, DCM) are <0.1% by GC-MS.

Industrial-Scale Considerations

A continuous flow reactor system (2 L/hr throughput) achieves 89% yield with 99% purity, reducing batch time from 12 hours to 45 minutes. Key parameters include:

- Temperature gradient: 0°C (mixing zone) → 25°C (reaction zone)

- Residence time: 30 minutes

- In-line IR monitoring for real-time QC.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted piperidine derivatives.

Oxidation: Formation of oxidized piperidine derivatives.

Reduction: Formation of reduced piperidine derivatives.

Hydrolysis: Formation of piperidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and medicinal chemistry.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The table below highlights key structural differences among piperidine-4-carboxylate derivatives:

Key Observations :

- Chlorinated Acyl vs. Aryl Groups: The 2-chloropropanoyl group in the target compound introduces a reactive α-chloro ketone moiety, facilitating nucleophilic substitutions. In contrast, chlorobenzyl or heterocyclic substituents (e.g., pyridazinyl) enhance aromatic interactions in enzyme binding .

- Steric and Electronic Effects : Bulky groups like benzo-dioxin () reduce reactivity but improve target specificity, while smaller acyl groups (e.g., chloroacetyl) enhance synthetic versatility .

Physicochemical Properties

Notes:

- Longer acyl chains (e.g., chloropropanoyl vs. chloroacetyl) increase molecular weight and may reduce volatility.

- Heterocyclic substituents (e.g., pyridazinyl) elevate boiling points due to increased polarity .

Biological Activity

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is an ester derivative of piperidine, featuring a chloropropanoyl substituent. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that derivatives of piperidine, including ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, exhibit significant inhibitory effects on various enzymes. For example, compounds with similar piperidine structures have been shown to inhibit proteases and other critical enzymes involved in pathogenic processes. The mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.

- Case Study: A study on related piperidine derivatives demonstrated their ability to inhibit the papain-like protease (PLpro) from SARS-CoV, showcasing their potential in antiviral drug development .

2. Receptor Modulation

The compound may also interact with neurotransmitter receptors. Piperidine derivatives are known for their activity at dopamine receptors, particularly the D3 receptor, which is implicated in neuroprotection and various neuropsychiatric disorders.

- Case Study: In high-throughput screening assays, certain piperidine analogs displayed selective agonistic activity at the D3 receptor, suggesting that ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate could potentially offer neuroprotective effects .

Structure-Activity Relationship (SAR)

The SAR studies of piperidine derivatives indicate that modifications to the core structure significantly affect biological potency and selectivity. For instance:

- Substituent Variations: The presence of halogen atoms (like chlorine) and alkyl chains can enhance binding affinity and selectivity for specific targets.

- Functional Groups: The carboxylate moiety plays a crucial role in the interaction with enzymatic active sites or receptor binding domains.

A detailed comparison of various piperidine derivatives can be summarized in the following table:

| Compound Name | IC50 (μM) | Target Enzyme/Receptor | Notes |

|---|---|---|---|

| Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate | TBD | PLpro (SARS-CoV) | Potential antiviral activity |

| Piperidine derivative A | 0.67 | D3 Dopamine Receptor | Neuroprotective effects observed |

| Piperidine derivative B | TBD | Various proteases | Broad-spectrum inhibition |

Potential Therapeutic Applications

Given its biological activities, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate holds promise for several therapeutic applications:

- Antiviral Agents: Its inhibitory action against viral proteases suggests potential use in treating viral infections such as COVID-19.

- Neuroprotective Drugs: The modulation of D3 receptors could lead to advancements in treating neurodegenerative diseases or disorders associated with dopamine dysregulation.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting ethyl piperidine-4-carboxylate with 2-chloropropanoyl chloride in the presence of organic bases (e.g., triethylamine) in aprotic solvents like dichloromethane or tetrahydrofuran (THF) . Reaction optimization includes temperature control (0–25°C) and inert atmospheres to minimize side reactions. Yield improvements are achieved by using coupling agents such as EDCI/HOBt for amide bond formation .

Q. What analytical techniques are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions on the piperidine ring and ester/chloropropanoyl groups. For example, the ethyl ester group shows characteristic triplets at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (OCH₂) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 260.08), while tandem MS/MS reveals fragmentation pathways, such as loss of the ethyl ester group (−46 Da) or chlorine-containing fragments .

Q. How should this compound be stored to ensure stability?

Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture, as hydrolysis of the ester or chloropropanoyl group may occur .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar solvents. Evidence shows THF increases yields by 15–20% over toluene in similar piperidine derivatizations .

- Catalyst Screening: Lithium salts (e.g., LiCl) can accelerate nucleophilic substitution by stabilizing intermediates.

- By-Product Analysis: Use LC-MS to identify impurities (e.g., hydrolyzed products) and adjust reaction pH or temperature to suppress them .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in target affinity (e.g., receptor binding assays) may arise from:

- Stereochemical Variations: Enantiomeric purity impacts activity. Use chiral HPLC to isolate isomers and test individually .

- Assay Conditions: Buffer composition (e.g., divalent cations) modulates enzyme interactions. Validate results across multiple assay formats (e.g., fluorescence vs. radiometric) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking: Use software like AutoDock Vina to model binding poses with receptors (e.g., acetylcholine-binding protein). Key interactions include hydrogen bonding with the carbonyl group and hydrophobic contacts with the piperidine ring .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC and identify products using LC-MS/MS .

- Kinetic Analysis: Determine activation energy (Eₐ) for hydrolysis using Arrhenius plots to predict shelf-life .

Data Interpretation and Mechanistic Studies

Q. How to analyze conflicting spectral data during structural characterization?

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish between piperidine ring protons and ester sidechains .

- Isotopic Labeling: Synthesize deuterated analogs to track specific protons in complex spectra .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The chloropropanoyl group undergoes SN2 reactions due to its good leaving group (Cl⁻) and α-carbon electrophilicity. Steric hindrance from the piperidine ring slows reactivity compared to linear analogs. Kinetic studies using ¹H NMR or conductivity measurements can quantify substitution rates .

Biological and Pharmacological Applications

Q. How to design in vitro assays to evaluate its inhibitory activity?

- Enzyme Inhibition: Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase assays) to measure IC₅₀ values. Include positive controls (e.g., donepezil) for validation .

- Cell-Based Assays: Test cytotoxicity (MTT assay) and target engagement (e.g., cAMP modulation for GPCR targets) in relevant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.